molecular formula C13H30OSi B12453025 Di-tert-butyl-n-propyl-ethoxysilane

Di-tert-butyl-n-propyl-ethoxysilane

Cat. No.: B12453025
M. Wt: 230.46 g/mol
InChI Key: CSBQCZMBXXYUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-butyl-n-propyl-ethoxysilane is a chemical compound with the molecular formula C13H30OSi and a molecular weight of 230.4622 It is a silane derivative, characterized by the presence of tert-butyl, n-propyl, and ethoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl-n-propyl-ethoxysilane typically involves the reaction of tert-butylchlorosilane with n-propylmagnesium bromide, followed by the addition of ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

tert-butylchlorosilane+n-propylmagnesium bromidedi-tert-butyl-n-propylsilanedi-tert-butyl-n-propylsilane+ethanolThis compound\text{tert-butylchlorosilane} + \text{n-propylmagnesium bromide} \rightarrow \text{di-tert-butyl-n-propylsilane} \\ \text{di-tert-butyl-n-propylsilane} + \text{ethanol} \rightarrow \text{this compound} tert-butylchlorosilane+n-propylmagnesium bromide→di-tert-butyl-n-propylsilanedi-tert-butyl-n-propylsilane+ethanol→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl-n-propyl-ethoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the ethoxy group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Hydroxyl-substituted silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Di-tert-butyl-n-propyl-ethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl-n-propyl-ethoxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of stable complexes. These interactions are crucial in applications such as drug delivery, where the compound can enhance the stability and bioavailability of the drug.

Comparison with Similar Compounds

  • Di-tert-butylchlorosilane
  • Di-tert-butyl-n-propylsilane
  • Di-tert-butyl-n-propylmethoxysilane

Comparison: Di-tert-butyl-n-propyl-ethoxysilane is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group enhances the compound’s solubility and reactivity, making it more versatile in various applications.

Properties

Molecular Formula

C13H30OSi

Molecular Weight

230.46 g/mol

IUPAC Name

ditert-butyl-ethoxy-propylsilane

InChI

InChI=1S/C13H30OSi/c1-9-11-15(14-10-2,12(3,4)5)13(6,7)8/h9-11H2,1-8H3

InChI Key

CSBQCZMBXXYUCD-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](C(C)(C)C)(C(C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.